molecular formula C15H14BrF3N4 B12236012 1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12236012
M. Wt: 387.20 g/mol
InChI Key: MQTIVCATXUNFNG-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to pyridine rings, which are further connected to a piperazine moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to another pyridine ring.

    Piperazine coupling: The final step involves coupling the brominated and trifluoromethylated pyridine rings with a piperazine moiety under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The piperazine moiety may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-2-yl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(5-Trifluoromethyl-pyridin-2-yl)piperazine: Lacks the bromine atom, leading to variations in its chemical behavior and applications.

The presence of both bromine and trifluoromethyl groups in this compound makes it unique and valuable for specific research purposes.

Properties

Molecular Formula

C15H14BrF3N4

Molecular Weight

387.20 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H14BrF3N4/c16-12-2-1-5-20-14(12)23-8-6-22(7-9-23)13-4-3-11(10-21-13)15(17,18)19/h1-5,10H,6-9H2

InChI Key

MQTIVCATXUNFNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Br

Origin of Product

United States

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